Clindamycin Myristate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin Myristate is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive bacteria. This compound is a prodrug, meaning it is converted into the active form, clindamycin, in the body. This compound is designed to improve the pharmacokinetic properties of clindamycin, such as its absorption and distribution.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Myristate typically involves the esterification of clindamycin with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide). The reaction conditions often include:

Temperature: Typically around 60-80°C.

Solvent: Anhydrous solvents like dichloromethane or chloroform.

Reaction Time: Several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Esterification: Using large reactors to mix clindamycin and myristic acid with the catalyst.

Purification: The product is purified through techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.

Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.

化学反応の分析

Types of Reactions: Clindamycin Myristate undergoes several types of chemical reactions, including:

Hydrolysis: In the body, this compound is hydrolyzed to release the active clindamycin.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the chemical structure and activity of the compound.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes such as esterases.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used, although this is less common for this compound.

Major Products:

Hydrolysis: Produces clindamycin and myristic acid.

Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.

科学的研究の応用

Therapeutic Uses

1.1 Acne Treatment

Clindamycin Myristate is primarily used in the treatment of acne vulgaris. Its application as a topical formulation has shown significant efficacy in reducing both inflammatory and non-inflammatory acne lesions. A study highlighted that topical clindamycin formulations, including those with myristate, significantly reduce acne severity when compared to placebo treatments .

1.2 Skin Infections

The compound is also effective in managing skin infections caused by Staphylococcus aureus. This compound can inhibit the growth of this pathogen, making it a valuable option for treating recurrent skin infections. A clinical trial demonstrated that patients who received clindamycin prophylaxis had fewer recurrent abscesses compared to those on placebo .

1.3 Antibacterial Activity

In vitro studies have shown that this compound exhibits strong antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound's mechanism involves inhibiting protein synthesis in bacteria, which is critical for their growth and virulence .

Clinical Efficacy in Acne Management

A study involving a cohort of patients with moderate to severe acne demonstrated that this compound applied topically resulted in a statistically significant reduction in both inflammatory and non-inflammatory lesions after 12 weeks of treatment . The results indicated an average reduction of 60% in total acne lesions.

Prevention of Recurrent Skin Infections

In another clinical trial, low-dose oral clindamycin was administered to patients with a history of recurrent staphylococcal skin infections. The findings revealed that 82% of patients treated with clindamycin remained free from infections during the three-month period compared to 64% in the placebo group . This underscores the potential for this compound as a preventive measure against recurrent infections.

Data Tables

The following table summarizes key findings from various studies on this compound:

作用機序

Clindamycin Myristate can be compared to other clindamycin derivatives and similar antibiotics:

Clindamycin Phosphate: Another prodrug of clindamycin, used primarily for its water-solubility and injectable formulations.

Lincomycin: The parent compound of clindamycin, with a similar mechanism of action but less potent and with different pharmacokinetic properties.

Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a broader spectrum of activity.

Uniqueness: this compound is unique in its ability to improve the pharmacokinetic properties of clindamycin, making it more effective in certain clinical scenarios. Its esterified form allows for better absorption and distribution, enhancing its therapeutic potential.

類似化合物との比較

- Clindamycin Phosphate

- Lincomycin

- Erythromycin

- Azithromycin

- Clarithromycin

生物活性

Clindamycin Myristate is a derivative of clindamycin, a lincosamide antibiotic known for its potent antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical applications.

Target and Mode of Action

this compound primarily targets the 50S ribosomal subunit of bacteria. It binds to the 23S RNA within this subunit, inhibiting protein synthesis by blocking peptide bond formation and preventing the progression of the nascent peptide chain. This action disrupts essential cellular processes in bacteria, leading to their growth inhibition or death .

Biochemical Pathways

The compound's interaction with the bacterial ribosome results in a significant alteration of biochemical pathways crucial for bacterial survival. By inhibiting protein synthesis, this compound prevents the synthesis of vital proteins necessary for cell function and replication .

Pharmacokinetics

this compound exhibits a relatively short half-life, necessitating frequent dosing to maintain effective antibiotic concentrations in the body. The typical pharmacokinetic profile includes:

- T max : Approximately 1-2 hours post-administration

- Half-life : About 2.4 to 3.0 hours in adults, slightly longer in children and those with liver impairment .

Antimicrobial Spectrum

This compound has a narrow spectrum of activity primarily against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic bacteria : Effective against various anaerobic pathogens responsible for serious infections .

Clinical Applications

This compound is utilized in treating various infections, particularly those caused by susceptible anaerobic and gram-positive bacteria. It is often prescribed for:

- Skin and soft tissue infections

- Acne vulgaris

- Bone and joint infections

Case Studies

-

Staphylococcal Skin Infections

A clinical trial demonstrated that patients receiving low-dose oral clindamycin experienced fewer recurrent staphylococcal skin infections compared to those on placebo. Specifically, 82% of patients on clindamycin remained free from infections during the three-month treatment period . -

Acne Vulgaris Treatment

In dermatological applications, clindamycin has been shown to effectively reduce lesions associated with acne vulgaris. Its anti-inflammatory properties complement its antibacterial effects, making it a preferred choice for topical formulations .

The biochemical properties of this compound include:

- Hydrolysis : It is hydrolyzed in the body to release active clindamycin.

- Oxidation and Reduction : These reactions can modify its structure under specific conditions but are less common.

Summary Table

| Property | Details |

|---|---|

| Target | 50S ribosomal subunit |

| Mechanism | Inhibits protein synthesis |

| Spectrum of Activity | Gram-positive and anaerobic bacteria |

| Typical Half-Life | 2.4 - 3.0 hours |

| Clinical Uses | Skin infections, acne vulgaris |

特性

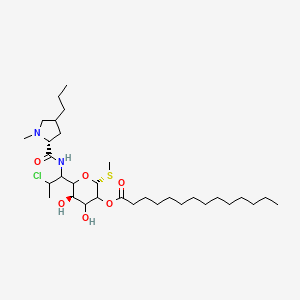

IUPAC Name |

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H59ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-19-25(36)40-30-28(38)27(37)29(41-32(30)42-5)26(22(3)33)34-31(39)24-20-23(18-7-2)21-35(24)4/h22-24,26-30,32,37-38H,6-21H2,1-5H3,(H,34,39)/t22?,23?,24-,26?,27-,28?,29?,30?,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGULCXDJBDOAKJ-MSSIQXSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can you elaborate on the analytical method used to identify Clindamycin Myristate and other impurities?

A: The researchers utilized a sophisticated technique called HPLC-ESI-MSn. [] Here's a breakdown:

- HPLC (High-Performance Liquid Chromatography): This technique separates the components of a mixture based on their chemical properties. The researchers used a specific type of column called ZORBAX SB-C8, which is suitable for separating compounds like this compound. []

- MSn (Multi-stage Mass Spectrometry): This powerful technique analyzes the mass-to-charge ratio of ions and fragments them further to reveal their structural information. By analyzing the fragmentation patterns, researchers were able to deduce the structure of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。